3-(3-Chloro-benzenesulfonylamino)-benzoic acid 3-(3-Chloro-benzenesulfonylamino)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 749884-42-2
VCID: VC1834463
InChI: InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Molecular Formula: C13H10ClNO4S
Molecular Weight: 311.74 g/mol

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

CAS No.: 749884-42-2

Cat. No.: VC1834463

Molecular Formula: C13H10ClNO4S

Molecular Weight: 311.74 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-benzenesulfonylamino)-benzoic acid - 749884-42-2

Specification

CAS No. 749884-42-2
Molecular Formula C13H10ClNO4S
Molecular Weight 311.74 g/mol
IUPAC Name 3-[(3-chlorophenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
Standard InChI Key APBOVLPLJFJSRI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O

Introduction

Physical and Chemical Properties

Structural and Molecular Characteristics

3-(3-Chloro-benzenesulfonylamino)-benzoic acid has the molecular formula C₁₃H₁₀ClNO₄S, with a calculated molecular weight of 311.74 g/mol . The compound contains several functional groups that define its chemical behavior, including a carboxylic acid group, a sulfonamide linkage, and a chlorine atom. These functional groups provide multiple sites for potential hydrogen bonding, electrostatic interactions, and chemical modifications.

Table 1 summarizes the key molecular properties of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid:

PropertyValueSource
Molecular FormulaC₁₃H₁₀ClNO₄S
Molecular Weight311.74 g/mol
XLogP3-AA2.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass311.0019067 Da
Melting Point225°C

The compound exhibits moderate lipophilicity with an XLogP3-AA value of 2.6, suggesting a balance between hydrophilic and hydrophobic properties that may influence its solubility in various solvents and potential biological activity .

Identification and Characterization

Registry Numbers and Chemical Identifiers

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is registered under multiple identification systems, facilitating its tracking in chemical databases and literature. The compound has been assigned multiple CAS (Chemical Abstracts Service) numbers, reflecting potential variations in its registration history .

Table 2 presents the various chemical identifiers associated with this compound:

Identifier TypeValueSource
CAS Registry Numbers749884-42-2, 78922-04-0
InChIInChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
InChIKeyAPBOVLPLJFJSRI-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
PubChem CID8190984
European Community (EC) Numbers677-347-5, 691-176-3
DSSTox Substance IDDTXSID70429123

Synthesis and Related Compounds

Related Compounds and Derivatives

The ethyl ester derivative of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, namely 3-(3-chloro-benzenesulfonylamino)-benzoic acid ethyl ester, has been identified with CAS number 916167-74-3 and molecular formula C₁₅H₁₄ClNO₄S . This ester has a molecular weight of 339.79 g/mol and represents an important derivative where the carboxylic acid group has been modified .

Table 3 compares the properties of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid with its ethyl ester derivative:

Property3-(3-Chloro-benzenesulfonylamino)-benzoic acid3-(3-Chloro-benzenesulfonylamino)-benzoic acid ethyl ester
Molecular FormulaC₁₃H₁₀ClNO₄SC₁₅H₁₄ClNO₄S
Molecular Weight311.74 g/mol339.79 g/mol
CAS Number749884-42-2, 78922-04-0916167-74-3
Functional Group VariationContains free carboxylic acidCarboxylic acid esterified with ethanol

Such ester derivatives are often synthesized to modify properties like solubility, lipophilicity, and bioavailability, especially when developing compounds for potential pharmaceutical applications.

Comparison with Related Benzoic Acid Derivatives

Structure-Property Relationships

Various substituted benzoic acids demonstrate how specific substituents influence the physical and chemical properties of these compounds. In the case of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, the combination of a sulfonamide group and a chloro substituent likely influences properties such as acidity, solubility, and potential bioactivity.

Table 4 compares some properties of related benzoic acid derivatives:

CompoundpKaReference
Benzoic acidNot provided in search results-
2,3-Dimethylbenzoic Acid3.72
2,4,5-Trifluorobenzoic Acid3.28
2,4,6-Trifluorobenzoic Acid2.83
3-Chlorobenzoic acidNot specifically provided for comparison

This comparison demonstrates how various substituents on the benzoic acid scaffold can significantly alter the acidity of the carboxylic acid group, which may have implications for the behavior of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid in different environments and applications.

Synthetic Utility Comparison

The reaction patterns of substituted benzoic acids provide insights into the potential reactivity of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid. For instance, the chlorination of benzoic acids using phosphorus trichloride (PCl₃) generates the corresponding acid chlorides, with the reactivity influenced by the electronic effects of substituents on the benzene ring .

Research has shown that the reactivity of benzoic acids in such reactions follows the order CF₃ < F < H < OMe, indicating that electron-rich acids are more rapidly chlorinated by PCl₃ than electron-deficient acids . This trend suggests that the presence of the electron-withdrawing chloro and sulfonamide groups in 3-(3-Chloro-benzenesulfonylamino)-benzoic acid might reduce its reactivity in similar transformations, potentially requiring adjusted reaction conditions for effective conversion.

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